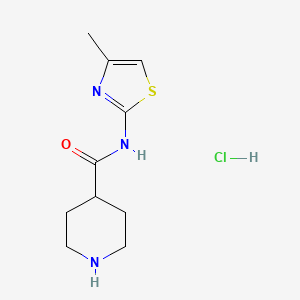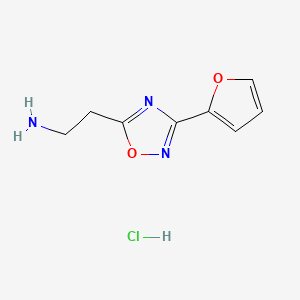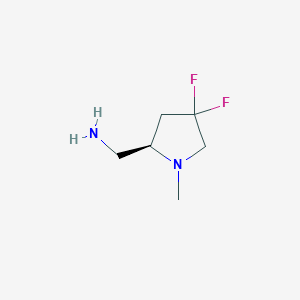
(R)-2-Aminomethyl-1-methyl-4,4-difluoropyrrolidine
Vue d'ensemble
Description
This would typically include the compound’s systematic name, any common or trade names, its molecular formula, and its structure. The compound’s uses and applications would also be described.
Synthesis Analysis
This section would detail the methods used to synthesize the compound, including any reagents or catalysts used, the reaction conditions, and the yield.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its stereochemistry if applicable. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry might be used to determine the structure.Chemical Reactions Analysis
This would involve a study of the reactions the compound undergoes, including the conditions under which these reactions occur, the products formed, and the mechanisms of the reactions.Physical And Chemical Properties Analysis
This would include a discussion of the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as acidity/basicity, reactivity, and stability).Applications De Recherche Scientifique
Synthesis Methods and Chemical Reactions
Diastereoselective Synthesis
A study by Ohkura, Berbasov, and Soloshonok (2003) details the reaction between hexafluoro-2,4-pentanedione and 2-(aminomethyl)pyridine, producing diastereomeric pyrrolines with high diastereoselectivity (Ohkura, Berbasov, & Soloshonok, 2003).
Derivatives for Influenza Neuraminidase Inhibition
Wang et al. (2001) designed and synthesized pyrrolidine derivatives as potent inhibitors of influenza neuraminidase, demonstrating significant interactions with enzyme active sites (Wang et al., 2001).
Molecular Structure and Properties
Structure Analysis of Complexes
Kitamura et al. (2000) examined Rhodium(II) complexes with axial pyridine derivatives, exploring hydrogen bonding interactions and the potential for designing new hybridized compounds (Kitamura et al., 2000).
Conformational Studies
Bilska-Markowska et al. (2014) studied the conformation of fluoro-propionamides derived from pyrrolidine, providing insights into their molecular configurations (Bilska-Markowska et al., 2014).
Biological and Medicinal Applications
Antibacterial Activity
Hagen et al. (1994) synthesized and evaluated quinolones containing a pyrrolidine moiety, showing significant antibacterial efficacy and suggesting reduced risk of side effects (Hagen et al., 1994).
alpha-Mannosidase Inhibitory Evaluation
Popowycz et al. (2003) synthesized derivatives of aminomethylpyrrolidine for alpha-mannosidase inhibition, contributing to the understanding of enzyme inhibitors (Popowycz et al., 2003).
Selective Agonists at Receptors
Vacher et al. (1999) investigated pyridinemethylamine derivatives as selective and orally active agonists at 5-HT1A receptors, indicating potential for antidepressant therapies (Vacher et al., 1999).
Safety And Hazards
This section would detail any hazards associated with the compound, including its toxicity, flammability, and environmental impact. It would also include information on safe handling and disposal of the compound.
Orientations Futures
This would involve a discussion of areas for future research, such as potential new syntheses, reactions, or applications of the compound.
Propriétés
IUPAC Name |
[(2R)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12F2N2/c1-10-4-6(7,8)2-5(10)3-9/h5H,2-4,9H2,1H3/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCEFDJSAWWFGRW-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1CN)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC(C[C@@H]1CN)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301203577 | |
| Record name | 2-Pyrrolidinemethanamine, 4,4-difluoro-1-methyl-, (2R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301203577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Aminomethyl-1-methyl-4,4-difluoropyrrolidine | |
CAS RN |
1407997-79-8 | |
| Record name | 2-Pyrrolidinemethanamine, 4,4-difluoro-1-methyl-, (2R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1407997-79-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyrrolidinemethanamine, 4,4-difluoro-1-methyl-, (2R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301203577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



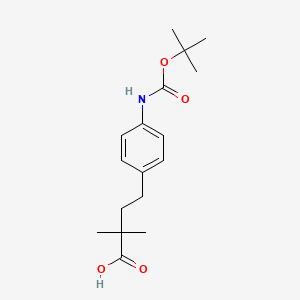
![3-bromo-5-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1403372.png)
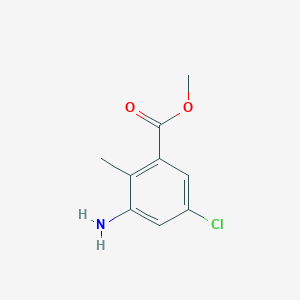
![(5,7-Difluoro-benzo[b]thiophen-2-yl)-methanol](/img/structure/B1403375.png)
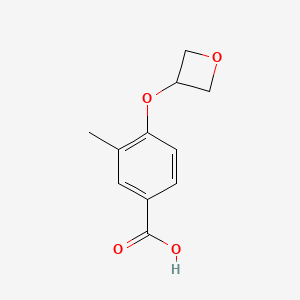
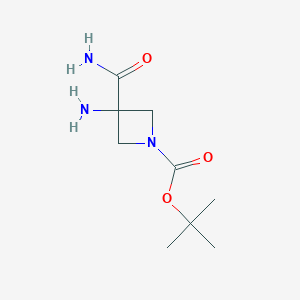
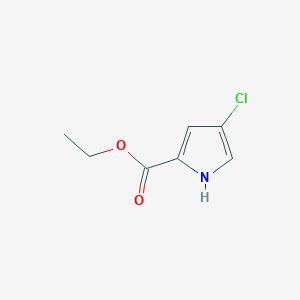
![Tert-Butyl 5H-Spiro[Azetidine-3,6-Pyrido[3,2-E]Pyrrolo[1,2-A]Pyrazine]-1-Carboxylate](/img/structure/B1403385.png)
![1-Oxa-8-azaspiro[4.5]decane-3-methanol](/img/structure/B1403387.png)
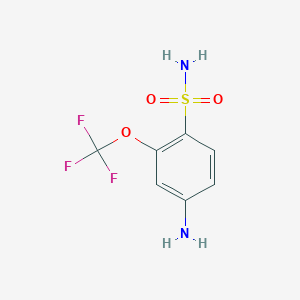
![[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-thiazol-2-yl-methanol](/img/structure/B1403389.png)
![ethyl (2E)-2-cyano-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoate](/img/structure/B1403390.png)
